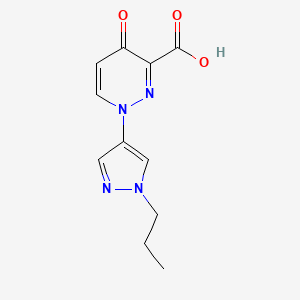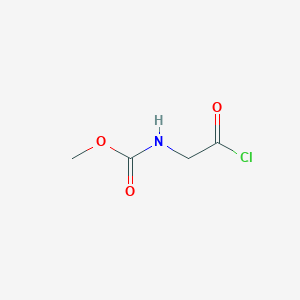![molecular formula C16H26N4 B13884960 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methylpiperidine group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline typically involves the reaction of 4-chloroaniline with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring allows it to bind to various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(1-Piperazinyl)aniline: Shares the piperazine and aniline moieties but lacks the methylpiperidine group.
1-(1-Methylpiperidin-4-yl)piperazine: Similar structure but without the aniline moiety.
4-(4-Methylpiperazin-1-yl)aniline: Similar but with a different substitution pattern on the piperazine ring
Uniqueness: 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline is unique due to the combination of its piperazine, methylpiperidine, and aniline groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in various applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C16H26N4 |
|---|---|
Peso molecular |
274.40 g/mol |
Nombre IUPAC |
4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H26N4/c1-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 |
Clave InChI |
YHTRBGVJBWLRBX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)


![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)







